molecular formula C12H15NO4 B14444837 Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate CAS No. 74985-93-6

Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate

Cat. No.: B14444837
CAS No.: 74985-93-6
M. Wt: 237.25 g/mol
InChI Key: RMNWOIJYRGBNPI-UHFFFAOYSA-N
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Description

Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate typically involves the reaction of 1,5-dimethyl-1H-pyrrole with but-2-enedioic acid derivatives under specific conditions. One common method includes the use of coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and catalytic reagents like N,N-diisopropylethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the substituents on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity . This interaction disrupts essential biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate is unique due to its specific structural features and the presence of the but-2-enedioate moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

74985-93-6

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

dimethyl 2-(1,5-dimethylpyrrol-2-yl)but-2-enedioate

InChI

InChI=1S/C12H15NO4/c1-8-5-6-10(13(8)2)9(12(15)17-4)7-11(14)16-3/h5-7H,1-4H3

InChI Key

RMNWOIJYRGBNPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)C(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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